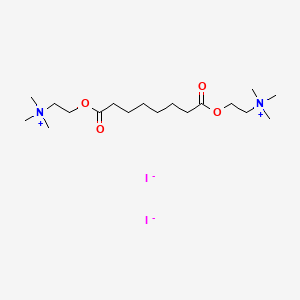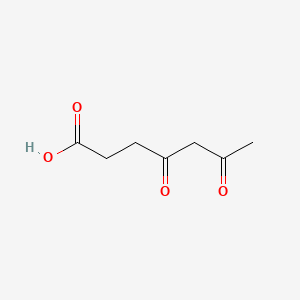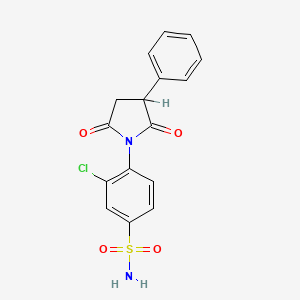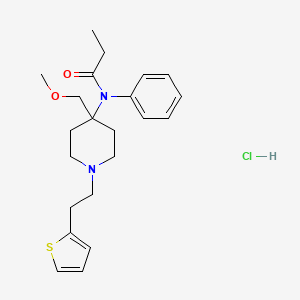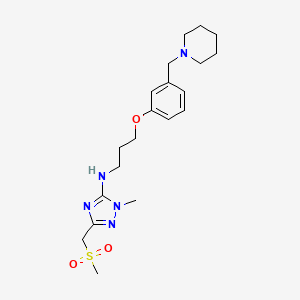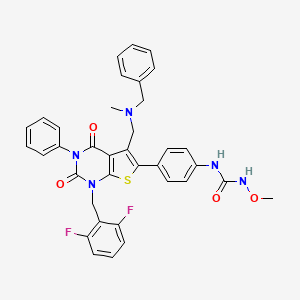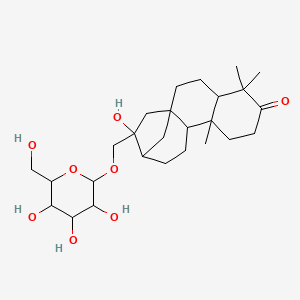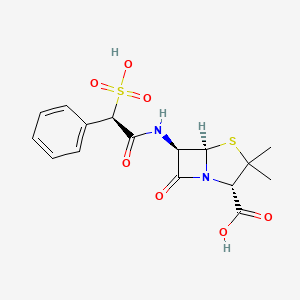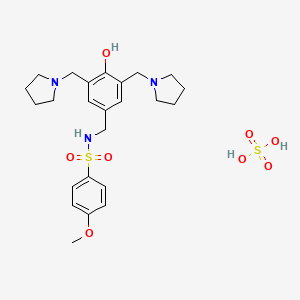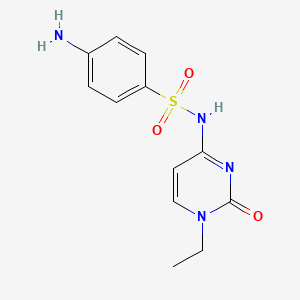
Tert-butylbenzene
Overview
Description
Tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Mechanism of Action
Target of Action
Tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It primarily targets organic solvents due to its miscibility .
Mode of Action
This compound can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . The t-butyl group would be an ortho-para director and that the t-butyl group would accelerate the rate of electrophilic aromatic substitution compared to benzene itself .
Biochemical Pathways
This compound undergoes various reactions. When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .
Pharmacokinetics
It is known to be nearly insoluble in water but miscible with organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Exposure to this compound may result in symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
This compound is a flammable colorless liquid . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it has a flash point of 34.4 °C and an autoignition temperature of 450 °C . These properties suggest that it can form explosive mixtures with air at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butylbenzene can be synthesized through two primary methods:
Treatment of Benzene with Isobutene: This method involves the alkylation of benzene with isobutene in the presence of a catalyst.
Reaction of Benzene with Tert-butyl Chloride: This method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst
Industrial Production Methods: The industrial production of this compound typically follows the second method, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride. This method is preferred due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: this compound is resistant to oxidation due to the lack of benzylic hydrogens.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Scientific Research Applications
Tert-butylbenzene has several applications in scientific research:
Gas Separation: It is used in the synthesis of aromatic polyimide membranes with covalent crosslinking, enhancing their performance in gas separation processes.
Raman Scattering: Serves as a substrate for metal nanoparticles in nanogap-enhanced Raman scattering studies, crucial for analytical chemistry.
Magnetic Resonance Imaging: Plays a role in the design of hyperpolarized carbon-13 probes, advancing magnetic resonance imaging techniques.
Comparison with Similar Compounds
- Iso-butylbenzene
- Sec-butylbenzene
- N-butylbenzene
Comparison: Tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences its reactivity. Unlike iso-butylbenzene, sec-butylbenzene, and n-butylbenzene, this compound predominantly forms para-substituted products in electrophilic aromatic substitution reactions due to steric effects .
Properties
IUPAC Name |
tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047138 | |
| Record name | tert-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | t-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
169.1 °C | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
140 °F (60 °C) OPEN CUP | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C. | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8669 @ 20 °C/4 °C | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.62 (Air= 1) | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C | |
| Record name | t-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
98-06-6 | |
| Record name | tert-Butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R2NME7S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-57.8 °C | |
| Record name | T-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butylbenzene?
A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies report spectroscopic data for this compound. For example, one study utilized deuterium NMR and X-ray crystallography to investigate the dynamics of this compound within a thiourea inclusion compound. [] Another research effort focused on analyzing the CH stretching vibrational overtone spectra of this compound in the vapor phase. []
Q3: What are the combustion properties of this compound?
A3: Research indicates that the flash point of this compound, a crucial safety parameter, has been measured using both closed-cup (Setaflash: 39 °C, Pensky-Martens: 44 °C) and open-cup (Tag: 51 °C, Cleveland: 54 °C) testers. [, ] The fire points, determined using Tag and Cleveland open cup testers, were found to be 54 °C and 58 °C, respectively. [, ] Additionally, the autoignition temperature (AIT), as measured by the ASTM 659E tester, was determined to be 450 °C. [, ]
Q4: How does the structure of this compound affect its reactivity?
A4: The presence of the bulky tert-butyl group significantly influences the reactivity of this compound. This bulky substituent hinders reactions at the ortho positions, making electrophilic aromatic substitution reactions more likely to occur at the meta and para positions. [] For instance, in reactions with benzyl chlorides and titanium tetrachloride, the formation of 4-tert-butyldiphenylmethane, a product of ipso substitution, varies depending on the benzyl chloride substituent, with 2-chloro promoting it more than 4-chloro, hydrogen, or 4-methyl. []
Q5: What is known about the thermochemical properties of this compound?
A5: Researchers have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for this compound and several of its derivatives. These studies provide insights into the relationship between structure and energetics in alkylbenzenes. [] Additionally, the chemical equilibrium of this compound interconversions has been studied in the presence of chloroaluminate ionic liquids as catalysts, providing valuable information about the thermodynamics of these reactions. []
Q6: How does this compound behave in reactions on zeolite catalysts?
A6: Studies exploring the reactions of butylbenzene isomers, including this compound, on zeolite HBeta reveal interesting insights into hydrocarbon pool chemistry and olefin secondary reactions. [] For instance, in the presence of methanol, the rate of butene elimination from benzene rings, a key step in the methanol-to-olefins process, was found to increase with branching at the carbon alpha to the aromatic ring and with the extent of ring methylation by methanol. [] This highlights the role of this compound and its isomers in this important industrial process.
Q7: Are there any studies on the desulfurization potential of materials using this compound?
A7: Research has explored the use of activated carbon modified with iron oxyhydroxide nanoparticles for desulfurization of model diesel fuel containing this compound and naphthalene. The study found that the concentration of this compound specifically impacts the adsorption capacity of 4,6-dimethyldibenzothiophene, demonstrating its influence on the desulfurization process. []
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry techniques have been used to study this compound. For example, ab initio methods like B3LYP and G3MP2 were successfully employed to predict thermodynamic functions of isomerization and transalkylation reactions involving tert-butylbenzenes. [] In another study, AM1 calculations were used to determine the minimum energy reaction pathways for the fragmentation of ionized tert-butylnaphthalenes, offering insights into the mechanisms of these reactions. []
Q9: How do structural modifications of this compound influence polymer properties?
A9: The introduction of tert-butyl groups into polymer structures has significant effects on their properties. For instance, incorporating tert-butyl groups into polyimides by using monomers like 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene results in lower dielectric constants, reduced moisture absorption, enhanced solubility, and higher glass transition temperatures. [] This is attributed to the bulky tert-butyl groups increasing interchain distance and disrupting polymer chain packing. Similar effects on solubility and glass transition temperatures were observed in polyamides synthesized from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. []
Q10: How does the number and position of tert-butyl substituents affect the properties of fluorinated polyimides?
A10: Research has shown that introducing tert-butyl substituents into fluorinated polyimides can significantly alter their properties. Specifically, using diamines with one, two, or no tert-butyl groups resulted in polyimides with varying solubility, glass transition temperatures, optical transmittance, and thermal stability. [] These findings highlight the importance of considering the number and position of tert-butyl groups when tailoring the properties of fluorinated polyimides for specific applications.
Q11: What is known about the stability of this compound under various conditions?
A11: Studies have examined the stability of this compound derivatives, such as nitrosobenzenes, under UV irradiation. [] These investigations provide insights into the photochemical behavior of these compounds and their potential applications in areas like photochemistry and material science.
Q12: Is there information available regarding the environmental impact of this compound?
A12: While specific information on the environmental impact of this compound might be limited within the provided research, it's important to acknowledge that, as an aromatic hydrocarbon, it necessitates responsible handling and disposal practices to minimize potential risks to human health and the environment.
Q13: What analytical techniques are commonly used to study this compound and its derivatives?
A13: A range of analytical techniques has been employed in the study of this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC). [, , , ] These techniques provide valuable information about the structure, properties, and reactivity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

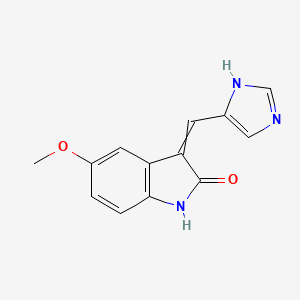
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
